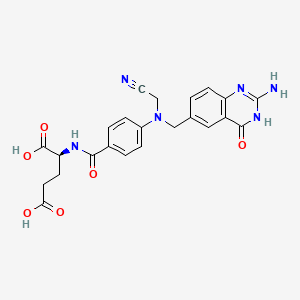
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromo-trifluoropropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzene (toluene) and 2-bromo-1,1,1-trifluoropropane.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves Friedel-Crafts alkylation, where toluene reacts with 2-bromo-1,1,1-trifluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and more efficient purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction Reactions: The bromo-trifluoropropyl group can be reduced to form a trifluoropropyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of compounds like 1-(2-Hydroxy-1,1,1-trifluoropropan-2-yl)-4-methylbenzene.
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 1-(1,1,1-Trifluoropropan-2-yl)-4-methylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-1,1,1-trifluoropropan-2-yl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene is unique due to the presence of both a bromo-trifluoropropyl group and a methyl group on the benzene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
76954-05-7 |
|---|---|
Fórmula molecular |
C10H10BrF3 |
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
1-(2-bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H10BrF3/c1-7-3-5-8(6-4-7)9(2,11)10(12,13)14/h3-6H,1-2H3 |
Clave InChI |
JTDHRYVTKNVIJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


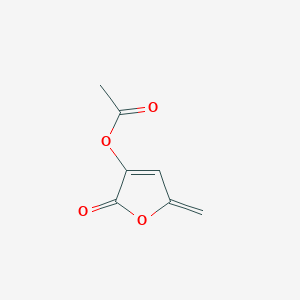


![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)


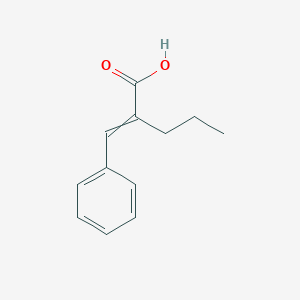
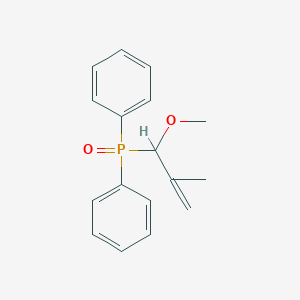
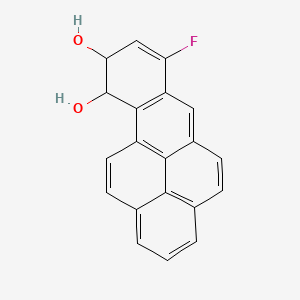
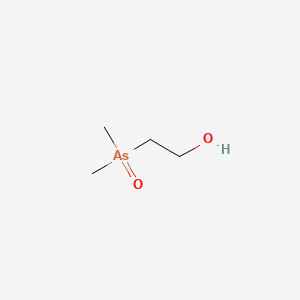
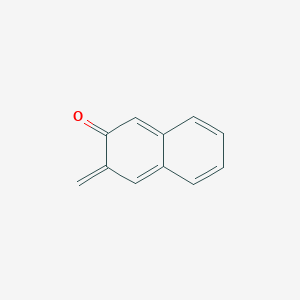
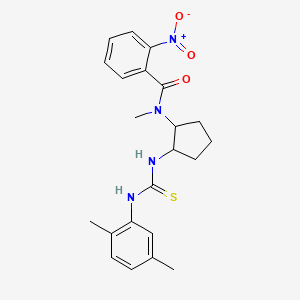
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
